6-methyl-N1-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-yl)benzene-1,3-diamine
Description
This compound features a benzene-1,3-diamine core linked to a pyrazole ring substituted with a pyrimidine group bearing a methylamino (-NHCH₃) moiety.
Properties
IUPAC Name |
4-methyl-3-N-[5-methyl-2-[6-(methylamino)pyrimidin-4-yl]pyrazol-3-yl]benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-10-4-5-12(17)7-13(10)21-16-6-11(2)22-23(16)15-8-14(18-3)19-9-20-15/h4-9,21H,17H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCHPUMHHBMFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=CC(=NN2C3=NC=NC(=C3)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methyl-N1-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-yl)benzene-1,3-diamine, with the CAS number 1018473-31-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 309.37 g/mol. The structure features a pyrazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N7 |
| Molecular Weight | 309.37 g/mol |
| CAS Number | 1018473-31-8 |
Biological Activities
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Pyrazoles are recognized for their antibacterial and antifungal activities. The compound may exhibit similar properties, potentially inhibiting the growth of pathogenic microorganisms . Studies have demonstrated that modifications in the pyrazole structure can enhance antimicrobial potency.
Anti-inflammatory Effects
There is evidence suggesting that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes .
Neuroprotective Effects
Some studies highlight the neuroprotective potential of pyrazole compounds. They may act by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a series of pyrazole derivatives, including compounds structurally related to this compound. Results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of pyrazole derivatives. The study found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural variations could optimize therapeutic efficacy .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Binding : Some derivatives interact with specific receptors (e.g., estrogen receptors), influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analog: 6-Methyl-N1-(4-(Pyridin-3-Yl)Pyrimidin-2-Yl)Benzene-1,3-Diamine (Compound 6)
Key Differences :
- Substituent on Pyrimidine: The target compound has a 6-(methylamino)pyrimidin-4-yl group, while Compound 6 (from ) features a 4-(pyridin-3-yl)pyrimidin-2-yl group. The pyridinyl group in Compound 6 introduces additional aromaticity and reduced basicity compared to the methylamino group, which may enhance hydrogen-bonding capacity .
- Synthesis: Both compounds involve nitro reduction (e.g., stannous chloride in HCl for Compound 6), but the target compound likely requires selective alkylation to introduce the methylamino group .
Physicochemical Properties :
Pyrimidine-Pyrazole Hybrids ()
Compounds such as 4i and 4j () incorporate coumarin and tetrazole groups instead of benzene-1,3-diamine. These structural differences lead to:
Pyrimidine Derivatives with Amino Substituents ()
Compounds like 6-[3-(Dimethylamino)Azetidin-1-Yl]Pyridine-3-Carbaldehyde () highlight the impact of amino group positioning:
Ligand 1-(1-Ethyl-1H-Pyrazol-5-Yl)-N-Methylmethanamine ()
Structural Comparison :
- Pyrazole Substitution : The ligand has an ethyl group on the pyrazole, introducing steric bulk absent in the target compound’s methyl-substituted pyrazole. This may affect binding pocket interactions.
- Molecular Geometry : Both share aromatic pyrazole rings, but the ligand’s simpler structure (C₇H₁₃N₃ vs. C₁₇H₂₁N₇ for the target) results in lower molecular weight and reduced complexity .
Future Research Directions
- Computational Studies: Molecular docking to compare binding modes of methylamino vs. pyridinyl groups in kinase targets.
- In Vitro Assays : Validate anti-angiogenic activity and compare IC₅₀ values with Compound 6 .
- SAR Analysis : Explore the impact of pyrazole substituents (methyl vs. ethyl) on potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
